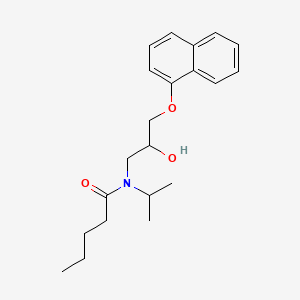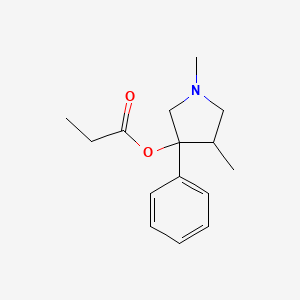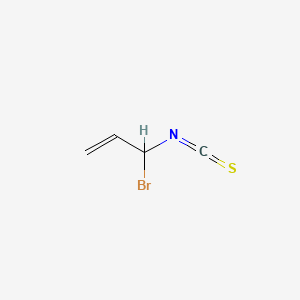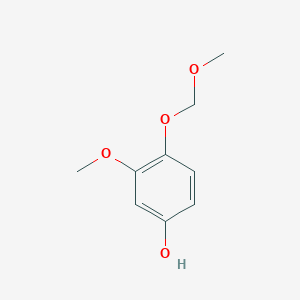![molecular formula C15H21NO3 B14334970 N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine CAS No. 110467-58-8](/img/structure/B14334970.png)
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine is a chemical compound known for its unique structure and properties It is derived from glycine, the simplest amino acid, and features a substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine typically involves the acylation of glycine with an appropriate acyl chloride. One common method is the Friedel-Crafts acylation, where glycine reacts with 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives at the benzylic position.
科学的研究の応用
N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar isobutylphenyl structure.
Naproxen: Another NSAID with a similar aromatic structure but different substituents.
Ketoprofen: Shares structural similarities with N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine and is used for its anti-inflammatory properties.
Uniqueness
This compound is unique due to its glycine moiety, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potential for targeted therapeutic applications and its role as an intermediate in organic synthesis further highlight its uniqueness.
特性
| 110467-58-8 | |
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC名 |
2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]acetic acid |
InChI |
InChI=1S/C15H21NO3/c1-10(2)8-12-4-6-13(7-5-12)11(3)15(19)16-9-14(17)18/h4-7,10-11H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
InChIキー |
LTAWAYHSIMQTJI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)




![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)



